Acyclovir-d4
Overview
Description
Acyclovir-d4 is intended for use as an internal standard for the quantification of acyclovir . It is a guanosine analog that has antiviral activity in vitro against the herpes simplex viruses, varicella zoster virus, Epstein-Barr virus, cytomegalovirus, and human herpes virus 6 . It diffuses freely into cells and is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase .
Molecular Structure Analysis
The molecular formula of Acyclovir-d4 is C8H11N5O3 . The structure of Acyclovir-d4 is illustrated in Figure 1 . As an antiviral drug of guanine nucleoside analogues, Acyclovir-d4 is one of the most commonly used antiviral drugs all around the world .Chemical Reactions Analysis
Acyclovir is an antiviral agent that incorporates itself into viral DNA, preventing further synthesis . It inhibits DNA synthesis and viral replication after converting to acyclovir triphosphate by viral and cellular enzymes .Physical And Chemical Properties Analysis
The molecular weight of Acyclovir-d4 is 229.23 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are 229.11129621 g/mol .Scientific Research Applications
Acyclovir's Inhibition of HIV Replication : Acyclovir, a guanosine nucleoside analog, potently inhibits herpes simplex virus (HSV) replication. Studies have shown that acyclovir treatment in patients coinfected with HSV and HIV can decrease HIV viral load. This is due to acyclovir's direct inhibition of HIV infection, making it a potential lead for new HIV treatments, despite the risk of resistant mutants emerging (McMahon et al., 2008).
Protective Effects Against Acyclovir-Induced Nephrotoxicity : Acyclovir is known for its nephrotoxic effects. However, vitamin D has shown protective effects against these side effects. It does this by improving kidney function and histopathological changes in rat kidneys (Badawi, 2022).
Resistance of Herpes Simplex Virus to Acyclovir : A study spanning over 2 years collected over 2,000 HSV isolates and tested their sensitivity to Acyclovir. This study suggested a prevalence of resistance of approximately 0.1 to 0.6% in immunocompetent individuals, with a higher prevalence in treated immunocompromised individuals (Christophers et al., 1998).
Topical Formulation of Acyclovir for Herpes Infections : Research has been conducted on combining block copolymer micelles and cyclodextrins to improve acyclovir's solubility and antiviral performance. This approach can be valuable for tuning the rheological features and drug release profiles from supramolecular gels (Di Donato et al., 2020).
Recurrent Acyclovir-Resistant Genital Herpes : Resistance to acyclovir in immunocompetent patients with herpes simplex virus infection has been a growing concern. Although rare, such cases pose significant challenges in treatment strategies (Kost et al., 1993).
Species Differences in Acyclovir Metabolism : There are significant differences in the absorption, metabolism, and elimination of acyclovir among various species. Understanding these differences is crucial for drug development and effective treatment strategies (de Miranda & Good, 1992).
Safety and Efficacy of High-Dose Intravenous Acyclovir : Studies on neonatal herpes simplex virus disease indicate that high-dose intravenous acyclovir is safe and significantly improves survival rates compared to standard-dose therapy. This finding emphasizes the importance of dosage in antiviral therapy (Kimberlin et al., 2001).
properties
IUPAC Name |
2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXAQIIEYXACX-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acyclovir-d4 |
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Citations
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